N-(2-butoxyphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide
Description
3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione is a complex organic compound belonging to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Properties
Molecular Formula |
C17H17N3O5S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H17N3O5S/c1-2-3-10-25-15-7-5-4-6-14(15)18-17-13-9-8-12(20(21)22)11-16(13)26(23,24)19-17/h4-9,11H,2-3,10H2,1H3,(H,18,19) |
InChI Key |
HQEFTROGTRPEJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with sulfur and nitro-containing reagents under controlled conditions to yield the final benzothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The imino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can lead to a variety of functionalized benzothiazole derivatives.
Scientific Research Applications
3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imino group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, lacking the butoxyphenyl and nitro groups.
2-Aminophenol: A precursor in the synthesis of benzothiazole derivatives.
Schiff Bases: Compounds containing an imino group formed by the condensation of an amine with an aldehyde.
Uniqueness
3-[(2-butoxyphenyl)imino]-6-nitro-2H-1,2-benzothiazole-1,1-dione is unique due to the presence of the butoxyphenyl and nitro groups, which impart distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
